

Application Notes and Protocols: Biotin-PEG3-SH in Targeted Drug Delivery

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Compound of Interest		
Compound Name:	Biotin-PEG3-SH	
Cat. No.:	B11828340	Get Quote

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Introduction

Biotin-PEG3-SH is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This molecule incorporates three key components: a biotin moiety for targeting, a polyethylene glycol (PEG) spacer, and a terminal thiol group (-SH) for conjugation. The high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of various cancer cells, makes it an excellent targeting ligand.[1][2] The PEG spacer enhances solubility and reduces steric hindrance, while the thiol group allows for covalent attachment to drug-loaded nanoparticles or therapeutic molecules, typically through a stable thioether bond with a maleimide-functionalized component.[3]

These application notes provide an overview of the utility of **Biotin-PEG3-SH** in creating targeted drug delivery systems and offer detailed protocols for key experimental procedures.

Principle of Biotin-Targeted Drug Delivery

The core principle of this targeted approach lies in the highly specific and strong non-covalent interaction between biotin and its receptors on cancer cells.[1][2] This interaction facilitates receptor-mediated endocytosis, a process by which the cell internalizes the biotin-labeled drug delivery system. Once inside the cell, the therapeutic payload can be released, leading to a localized therapeutic effect and minimizing off-target toxicity.



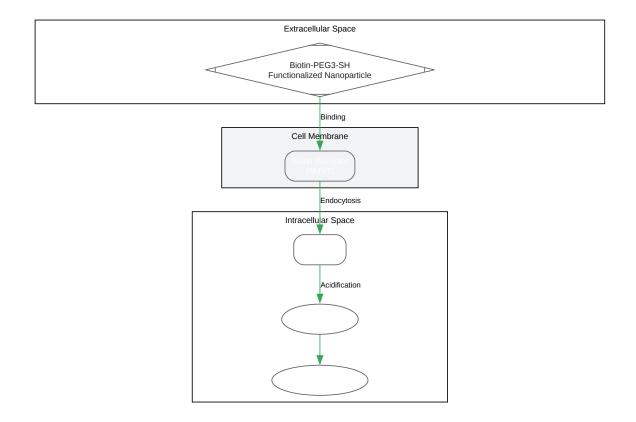
Methodological & Application

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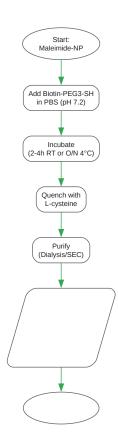
Signaling Pathway: Biotin Receptor-Mediated Endocytosis

The binding of a biotinylated nanoparticle to the biotin receptor on the cell surface triggers an internalization process. This is often a clathrin-mediated or caveolae-dependent endocytosis pathway. The nanoparticle is enveloped in an endosome, which then traffics within the cell. The acidic environment of the endosome can facilitate the release of the drug from the nanoparticle, which can then exert its therapeutic effect.









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